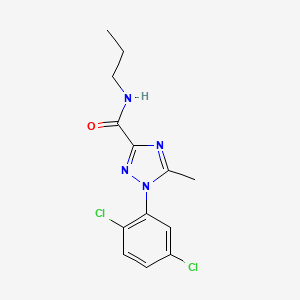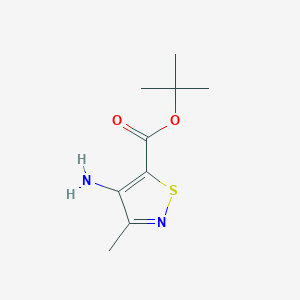
1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a variety of biological effects that make it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Anion Complexation
Research has shown that certain urea derivatives, including macrocyclic bis(ureas) based on diphenylurea, have been synthesized for complexation with anions such as Cl−, Br−, I−, NO3−, and HSO4−. These compounds, by acting as complexing agents towards these anions, play a crucial role in the development of anion recognition materials, which have applications ranging from environmental monitoring to the pharmaceutical industry (Kretschmer, Dittmann, & Beck, 2014).
Degradation Studies
The stability and degradation of sulfonylurea herbicides under different environmental conditions have been extensively studied. For example, sulfosulfuron's degradation was influenced by factors such as pH, temperature, solvent, and surface. Understanding these degradation pathways is essential for assessing the environmental impact of these compounds and developing strategies for their remediation (Saha & Kulshrestha, 2002).
Reaction with Dimethyl Sulfoxide (DMSO)
The interaction of certain urea derivatives with DMSO has been found to yield various products, including phosgene, formaldehyde, methane, sulfur dioxide, ethylene chloride, methylene dichloride, chlorinated disulfides, and insoluble bis(urea) compounds. These reactions, which are proposed to follow a homolytic mechanism, are significant in understanding the reactivity and handling safety of these compounds (Owens et al., 1976).
Polymeric Optical Waveguide Devices
Fluorinated poly(arylene ether sulfide) derivatives have been synthesized for use in polymeric optical waveguide devices. These materials exhibit high thermal stability and suitable refractive indices for optical applications. Such advancements are critical for developing next-generation optical communication technologies (Kim et al., 2001).
Corrosion Inhibition
Studies have also explored the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds were found to efficiently inhibit corrosion, likely through the adsorption on the steel surface, highlighting their potential in protecting industrial materials (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S/c1-12-18(13-6-3-4-9-16(13)24(12)2)28(26,27)11-10-22-19(25)23-17-14(20)7-5-8-15(17)21/h3-9H,10-11H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKGRJLBYUZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dimethylfuran-3-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2455942.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)

![4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2455948.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)



![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2455960.png)

![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)